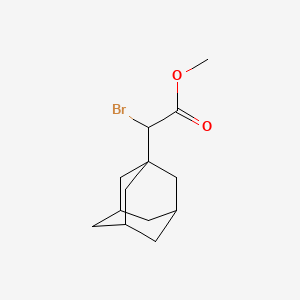

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-adamantyl)-2-bromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLJXJRYQZAGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Complex Molecular Architecture Development

Precise Determination of Molecular Geometry and Bond Lengths

X-ray diffraction studies on various adamantane-based esters reveal consistent structural features. nih.gov The adamantane (B196018) cage typically adopts its characteristic rigid, strain-free chair conformation for all three fused cyclohexane (B81311) rings. The C-C bond lengths within the adamantane framework are generally found to be around 1.54 Å, which is typical for C-C single bonds. nih.gov The C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. nih.gov

In the ester moiety, the bond lengths and angles are also well-defined. For instance, the C=O double bond is typically around 1.20 Å, and the C-O single bonds are approximately 1.33 Å and 1.45 Å for the acyl-oxygen and alkyl-oxygen bonds, respectively. The introduction of a bulky adamantane group can influence the torsion angles within the molecule. For example, in some 2-(adamantan-1-yl)-2-oxoethyl benzoates, the torsion angle between the adamantyl group and the adjacent carbonyl group is found to be in a synclinal conformation. nih.gov

Intermolecular Interactions and Crystal Packing

The crystal packing of adamantane derivatives is largely influenced by weak van der Waals forces. The bulky and lipophilic nature of the adamantane cage often leads to efficient packing in the solid state. In the case of adamantane esters, the presence of the polar ester group can introduce dipole-dipole interactions, which can further influence the crystal packing arrangement. Hydrogen bonding is generally not a dominant feature unless other functional groups capable of hydrogen bonding are present in the molecule. Studies on adamantane derivatives have shown that the adamantyl moiety can serve as an efficient building block for creating specific crystal packing systems. nih.gov

Vibrational Spectroscopy Ir, Raman for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in Methyl 2-(adamantan-1-yl)-2-bromoacetate.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the adamantyl cage, the ester group, and the C-Br bond.

Adamantyl Group Vibrations: The adamantane (B196018) skeleton gives rise to a series of characteristic bands. The C-H stretching vibrations of the CH and CH₂ groups are typically observed in the 2850-2950 cm⁻¹ region. The CH₂ scissoring and wagging modes, as well as C-C stretching vibrations of the cage, appear in the fingerprint region (below 1500 cm⁻¹).

Ester Group Vibrations: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected to appear in the IR spectrum around 1735-1750 cm⁻¹. The C-O stretching vibrations will give rise to two bands, one for the C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and one for the O-C-C symmetric stretch (around 1000-1100 cm⁻¹).

C-Br Vibration: The C-Br stretching vibration is expected to appear as a band in the lower frequency region of the IR spectrum, typically in the range of 500-650 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the adamantane cage, which are often weak in the IR spectrum. The C-C stretching modes of the adamantane skeleton are typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Adamantyl C-H | Stretching | 2850 - 2950 |

| Ester C=O | Stretching | 1735 - 1750 |

| Ester C-O | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 650 |

Computational and Theoretical Studies on Methyl 2 Adamantan 1 Yl 2 Bromoacetate and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of Methyl 2-(adamantan-1-yl)-2-bromoacetate. nih.govinlibrary.uz These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical properties. usc.edu

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals (MOs). For this compound, an analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. erpublications.com

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the bromine and oxygen atoms. The LUMO, conversely, represents the region most susceptible to accepting electrons and is likely centered on the antibonding σ* orbital of the Carbon-Bromine bond. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. inlibrary.uz A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Theoretical studies on adamantane (B196018) derivatives have shown that functionalization can tune these energy levels. ugm.ac.idresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are hypothetical examples derived from typical DFT calculations and serve to illustrate the expected properties.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich) around the electronegative oxygen atoms of the ester group and the bromine atom. Conversely, positive potential (electron-poor) would be located around the hydrogen atoms of the adamantyl cage and the carbonyl carbon. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons, indicating its electrophilic character.

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are hypothetical and calculated from the illustrative data in Table 1.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 | High value suggests high stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 | Indicates the tendency of electrons to escape. |

| Electronegativity (χ) | -μ | 3.90 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | 2.58 | Quantifies the electrophilic nature of the molecule. |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions involving this compound. Given its structure, a primary reaction of interest is the nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group.

By mapping the Potential Energy Surface (PES), computational models can identify the lowest energy path from reactants to products. libretexts.org This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed. libretexts.org

For a nucleophilic substitution reaction, calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is critical for predicting the reaction rate. The geometry of the transition state would also reveal the nature of the mechanism (e.g., concerted SN2-like or stepwise SN1-like).

Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and rates. In silico studies can model these solvent effects using various approaches, such as implicit and explicit solvent models. researchgate.net Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. This approach is computationally efficient for calculating how a solvent stabilizes charged intermediates or transition states, thereby altering the reaction's energy profile.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of this compound is dominated by the bulky and rigid adamantyl group. This substituent imposes significant steric hindrance, which plays a crucial role in the molecule's conformational preferences and reactivity. rsc.org

Conformational analysis involves systematically exploring the potential energy of the molecule as a function of bond rotations. For this compound, the key flexible bonds are the C-C bond connecting the adamantyl cage to the α-carbon and the C-C bond between the α-carbon and the carbonyl group. Computational scans of the dihedral angles associated with these bonds would identify the most stable conformers (energy minima). researchgate.netresearchgate.net

The adamantyl group's size creates significant 1,3-diaxial-like interactions that can restrict rotation and favor specific conformations to minimize steric strain. libretexts.org This steric shielding directly impacts the molecule's reactivity by hindering the approach of nucleophiles to the electrophilic α-carbon, potentially slowing down substitution reactions or favoring alternative pathways.

Impact of Adamantane on Neighboring Functional Groups

Steric Effects: The most prominent feature of the adamantyl group is its sheer bulk. This steric hindrance can significantly affect the transition states of reactions involving the adjacent α-bromo ester functionality. For instance, in nucleophilic substitution reactions at the α-carbon, the voluminous adamantane cage can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to less bulky analogues. The rigid framework of adamantane restricts conformational flexibility, holding the neighboring groups in a relatively fixed orientation. researchgate.net This rigidity can be a critical factor in stereoselective reactions.

Electronic Effects: The adamantyl group is generally considered to be electron-donating through inductive effects (+I). This is due to the sp³-hybridized carbon atoms, which are less electronegative than the sp²-hybridized carbons of aromatic systems. This electron-donating nature can stabilize carbocation intermediates that may form at the α-carbon upon departure of the bromide ion. This stabilization would favor reaction pathways that proceed through a carbocationic intermediate. Quantum chemical calculations on related adamantane derivatives have shown that the cage can influence the electronic environment of adjacent atoms, which in turn affects their reactivity. researchgate.net

A comparative representation of the steric and electronic parameters of the adamantyl group in contrast to other common substituents is presented in Table 1.

| Substituent | Steric Parameter (Es) | Inductive Effect |

| Adamantyl | -2.17 | +I (electron-donating) |

| tert-Butyl | -1.54 | +I (electron-donating) |

| Isopropyl | -0.47 | +I (electron-donating) |

| Phenyl | -0.38 | -I (electron-withdrawing), ±R |

| Methyl | 0.00 | +I (electron-donating) |

Table 1: Comparison of Steric and Electronic Properties of the Adamantyl Group with Other Substituents. This table illustrates the significant steric bulk of the adamantyl group, as indicated by its highly negative Es value, and its electron-donating inductive effect.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ksu.edu.satandfonline.com For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules in a reaction medium.

In a simulated environment, such as a solvent box of water or an organic solvent, the adamantane cage of this compound would exhibit very limited internal motion due to its rigid structure. The primary dynamic behavior would involve the rotation and translation of the entire molecule, as well as the conformational flexibility of the methyl ester group. The ester group can rotate around the C-C bond connecting it to the adamantane cage and the C-O single bond.

MD simulations can be particularly useful in understanding how the solvent molecules arrange themselves around the bulky, lipophilic adamantane group and the more polar ester and bromo functionalities. This solvation structure can have a significant impact on reaction rates and mechanisms. For example, the simulations could reveal whether solvent molecules are effectively excluded from the reaction center by the adamantane cage, which would favor certain reaction pathways. Studies on other adamantane derivatives have successfully employed MD simulations to understand their interactions and stability in various environments. nih.govresearchgate.net

Structure-Reactivity Relationship Modelling

Modeling the relationship between a molecule's structure and its reactivity is a cornerstone of physical organic chemistry. For complex molecules like this compound, quantitative models can provide predictive power and a deeper understanding of the factors governing its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or, in this context, their chemical reactivity. mdpi.com A QSAR study on a series of substituted adamantyl bromoacetates could be used to predict their reaction rates in, for example, a solvolysis reaction.

To build a QSAR model, one would first synthesize a series of derivatives with different substituents on the adamantane cage. Then, the reaction rates for a specific reaction would be measured experimentally. A variety of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By using statistical methods such as multiple linear regression or partial least squares, a QSAR equation can be derived that links the descriptors to the observed reactivity. For instance, a hypothetical QSAR model for the solvolysis of adamantyl bromoacetates might take the form:

log(k) = c₀ + c₁σ* + c₂Es + c₃L

where:

log(k) is the logarithm of the reaction rate constant.

σ* is the Taft polar substituent constant.

Es is the Taft steric substituent constant.

L is a lipophilicity descriptor like logP.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Such a model could then be used to predict the reactivity of new, unsynthesized adamantane derivatives. QSAR studies have been successfully applied to various adamantane derivatives to predict their biological activities. researchgate.netresearchgate.net

A hypothetical dataset for a QSAR study is presented in Table 2.

| Compound | Substituent (R) | log(k) | σ* | Es |

| 1 | H | -4.5 | 0.00 | -2.17 |

| 2 | 3-CH₃ | -4.2 | -0.05 | -2.25 |

| 3 | 3-Cl | -5.1 | +0.47 | -2.30 |

| 4 | 3-OH | -4.8 | +0.15 | -2.28 |

Table 2: Hypothetical Data for a QSAR Study on the Reactivity of Substituted Methyl 2-(Adamantan-1-yl)-2-bromoacetates. This table illustrates the type of data that would be collected and used to develop a QSAR model, relating experimentally measured reactivity (log(k)) to calculated or empirically derived molecular descriptors.

Hammett and Taft Analyses for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of organic compounds. sciepub.comscribd.com While the Hammett equation is primarily used for aromatic systems, the Taft equation was developed to separate polar, steric, and resonance effects, making it more applicable to aliphatic systems like adamantane derivatives. orientjchem.orgdalalinstitute.com

The Taft equation is given by:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the substituted reaction, and k₀ is the rate constant for the reference reaction (with a methyl group as the substituent).

ρ* is the reaction constant that measures the sensitivity of the reaction to polar effects.

σ* is the polar substituent constant, which reflects the inductive and field effects of the substituent.

δ is the reaction constant that measures the sensitivity of the reaction to steric effects.

Es is the steric substituent constant.

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Adamantyl Amino Acids

The synthesis of non-natural amino acids is of significant interest for applications in medicinal chemistry and chemical biology. Adamantane-containing amino acids are particularly valuable for modifying peptides, potentially enhancing their metabolic stability or receptor-binding affinity. For instance, adamantane (B196018) derivatives have been incorporated into dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a therapy for type 2 diabetes. nih.gov

Methyl 2-(adamantan-1-yl)-2-bromoacetate serves as an excellent precursor for these specialized amino acids. The bromine atom can be displaced by an azide (B81097) group, followed by reduction to the corresponding amine, yielding adamantyl glycine (B1666218) derivatives. The ester can then be hydrolyzed or further modified. This pathway provides a reliable route to novel α-amino acids of the adamantane series. researchgate.net

A summary of representative synthetic transformations is provided in the table below.

| Starting Material | Reagent(s) | Product Type | Application |

| This compound | 1. Sodium Azide (NaN₃) 2. Reduction (e.g., H₂, Pd/C) | 1-Adamantylglycine Methyl Ester | Peptide Synthesis, Drug Discovery |

| 1-Adamantylglycine | Demjanov Reaction | Modified Adamantane Amino Acids | Stereochemical Studies |

Building Block for Bridged Polycyclic Systems

Bridged polycyclic systems are complex, three-dimensional molecular architectures found in many natural products and pharmacologically active compounds. chemrxiv.orglibretexts.org The synthesis of these structures represents a significant challenge in organic chemistry. researchgate.net Compounds like this compound are valuable starting points for constructing such frameworks.

The adamantane cage itself is a bridged polycyclic system. wikipedia.org The reactive handles on the bromoacetate (B1195939) side chain allow for the construction of additional rings fused or bridged to the adamantane core. Intramolecular reactions, where a nucleophile elsewhere in the molecule displaces the bromide, can lead to the formation of new cyclic and bicyclic structures. libretexts.orgmasterorganicchemistry.com While direct examples are specific, the principle of using rigid scaffolds to direct the formation of subsequent rings is a cornerstone of polycyclic synthesis.

Role in the Synthesis of Chiral Adamantane Derivatives

Chirality is a critical feature in many pharmaceuticals and functional materials. While adamantane itself is achiral, it can be rendered chiral by introducing different substituents at its bridgehead or bridge positions. wikipedia.orgnih.gov The synthesis of enantiomerically pure adamantane derivatives is a key goal for various applications. nih.gov

This compound is an achiral starting material. However, its α-bromo ester functionality provides a reactive center for introducing chirality. Stereoselective reactions can be employed to create chiral adamantane derivatives. For example, asymmetric alkylation reactions or the use of chiral auxiliaries can lead to the formation of products with high enantiomeric purity. These chiral building blocks are precursors to a range of complex molecules, including new adamantane-substituted heterocycles with potential antiviral activity. rsc.org

Utility in the Preparation of High-Performance Materials Precursors

The incorporation of the adamantane cage into polymers and other materials can significantly enhance their properties. Adamantane's rigidity, thermal stability, and defined structure make it an ideal building block for high-performance materials. wikipedia.orggoogle.com

Adamantane-based monomers are used to create polymers with improved thermal stability, mechanical strength, and optical transparency. researchgate.netresearchgate.net this compound can be converted into various monomers. For instance, the bromoacetate group can be transformed into a polymerizable functional group, such as a methacrylate (B99206) or acrylate.

The resulting adamantyl methacrylate monomers can be polymerized or copolymerized to produce materials with high glass transition temperatures and enhanced durability. researchgate.netresearchgate.net These polymers are promising candidates for applications in microelectronics and optoelectronics as photoresists and optical plastics. researchgate.net

| Property Enhanced by Adamantane | Resulting Polymer Characteristic | Potential Application |

| Rigidity & Thermal Stability | High Glass Transition Temperature (Tg) | Photoresists, Advanced Plastics |

| Bulky, Symmetric Structure | High Transparency, Low Water Absorption | Optical Polymers, Dielectric Materials |

| High Chemical Resistance | Increased Durability | Specialty Coatings |

The rigid and well-defined three-dimensional structure of adamantane makes it an excellent scaffold for designing molecules with specific optical properties. rsc.org Functionalized adamantanes are being investigated for applications in nonlinear optics. rsc.orgacs.org

This compound can serve as a starting point for synthesizing tetra-substituted adamantanes, where functional groups are placed at the four bridgehead positions. By attaching chromophores or other optically active groups to the adamantane core via reactions involving the bromoacetate handle, materials with tailored properties such as second-harmonic generation (SHG) can be created. rsc.orgscholaris.ca The adamantane framework ensures a rigid and defined spatial arrangement of these functional groups, which is crucial for achieving desired bulk optical effects. rsc.org

Intermediate in the Synthesis of Probes for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. chemicalprobes.orgrjsocmed.com They are essential tools for target validation in drug discovery. This compound possesses features that make it a useful intermediate in the synthesis of such probes.

The α-bromoacetate moiety is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in proteins. innospk.comwikipedia.org This makes it a suitable "warhead" for activity-based probes or covalent inhibitors. The adamantane group provides bulk and lipophilicity, which can be used to target specific protein pockets or to enhance cell membrane permeability. By attaching a reporter tag (like a fluorophore or biotin) to the adamantane scaffold, researchers can create sophisticated probes to identify protein targets, study enzyme activity, or visualize biological processes. rsc.org

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

A significant frontier in the chemistry of adamantane (B196018) derivatives is the control of stereochemistry, particularly for 1,2-disubstituted adamantanes which are inherently chiral. mdpi.com While many applications have historically used achiral 1,3-disubstituted adamantanes, the synthesis of enantiomerically pure compounds can unlock applications in enantioselective catalysis and the development of chiral drugs. mdpi.com For METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE, the carbon atom bearing the bromine is a stereocenter, making the development of stereoselective synthetic routes a key objective.

Future research will likely focus on several strategies:

Asymmetric Bromination: Developing catalytic asymmetric bromination methods for α-adamantyl acetic acid esters would provide a direct route to the enantiomerically enriched target molecule. This could involve chiral catalysts that can effectively differentiate between the two prochiral faces of an enolate intermediate.

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor, such as adamantane-1-acetic acid, could guide the stereoselective introduction of the bromine atom. Subsequent removal of the auxiliary would yield the desired enantiomer.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic precursor, such as methyl 2-(adamantan-1-yl)-2-hydroxyacetate, could provide access to enantiomerically pure alcohols, which can then be converted to the corresponding bromide. nih.govacs.org

Construction of Chiral Adamantane Scaffolds: Rather than introducing chirality at the acetate (B1210297) group, another approach involves building the adamantane framework itself in a stereoselective manner, starting from chiral bicyclic or acyclic precursors. mdpi.com

A recent approach to new chiral adamantanes involves the transformation of adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones via key enol ester intermediates, demonstrating the feasibility of creating complex, enantiomerically pure adamantane-containing molecules. rsc.org Such multi-step strategies could be adapted to generate chiral precursors for the target compound.

| Stereoselective Strategy | Description | Potential Precursor |

| Asymmetric Catalysis | Direct enantioselective bromination of an enolate intermediate using a chiral catalyst. | Methyl (adamantan-1-yl)acetate |

| Chiral Auxiliary | A chiral group temporarily attached to the molecule directs the stereochemistry of the bromination step. | Chiral ester of (adamantan-1-yl)acetic acid |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, often enzyme-catalyzed. | Racemic methyl 2-(adamantan-1-yl)-2-hydroxyacetate |

| Chiral Pool Synthesis | Starting from an already enantiomerically pure molecule to build the final product. | Enantiopure adamantane derivative |

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for selective and sustainable chemical synthesis, moving away from traditional metal-based reagents. acs.org

Organocatalysis: Organocatalysis can be envisioned for various transformations involving this compound. For instance, chiral amine or phosphine (B1218219) catalysts could be employed in nucleophilic substitution reactions at the α-carbon, allowing for the stereocontrolled formation of new C-C, C-N, or C-O bonds. The bulky adamantyl group presents a steric challenge that organocatalysts, with their tunable three-dimensional structures, are well-suited to address. researchgate.net

Biocatalysis: Biocatalysis, utilizing enzymes, presents significant opportunities for highly selective transformations under mild conditions. nih.gov Lipases, in particular, have been successfully used for the kinetic resolution of racemic alcohols and esters. nih.govacs.org A potential biocatalytic route could involve the enzymatic hydrolysis of racemic this compound, where one enantiomer is selectively converted to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer. nih.govnih.gov Furthermore, dehydrogenases could be used for the stereospecific transformation of a related hydroxyadamantane derivative into an adamantylglycine, which could then be further functionalized. nih.gov

| Catalysis Type | Potential Application for Adamantane-Bromoacetate Chemistry | Key Advantages |

| Organocatalysis | Stereoselective nucleophilic substitution reactions. | Metal-free, tunable catalyst structures, mild reaction conditions. |

| Biocatalysis | Enantioselective hydrolysis (kinetic resolution) of the ester. | High stereoselectivity, mild conditions (aqueous media, room temp.), environmentally benign. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgnih.govbeilstein-journals.orgnih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a promising area for future research.

The synthesis of α-bromoesters itself can be hazardous in batch processes, but flow reactors can mitigate these risks by using small reaction volumes at any given time. google.comgoogle.com Furthermore, subsequent reactions using the adamantane-bromoacetate, such as nucleophilic substitutions, can be performed in a "telescoped" or sequential flow procedure. nih.gov This involves linking multiple reactor coils or columns to perform several synthetic steps consecutively without isolating intermediates, significantly improving efficiency and reducing waste. nih.govbeilstein-journals.org The synthesis of adamantane derivatives like memantine (B1676192) and other analgesic compounds has already been successfully adapted to machine-assisted flow procedures, demonstrating the compatibility of the adamantane scaffold with this technology. acs.orgnih.govnih.gov

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of molecules and reactions. researchgate.nettandfonline.com For a molecule like this compound, computational studies can offer deep insights into its reactivity.

Future research in this area could include:

Mechanism Elucidation: Modeling reaction pathways, such as SN1 and SN2 substitutions, to understand the influence of the bulky adamantyl group on transition state energies and reaction kinetics. The stability of the adamantyl cation could favor SN1-type mechanisms. nih.gov

Predicting Selectivity: In reactions with polyfunctional molecules, computational models can predict which sites are most likely to react (chemoselectivity) and with what stereochemical outcome (stereoselectivity). This is crucial for designing efficient synthetic routes.

Catalyst Design: Simulating the interaction between the adamantane-bromoacetate substrate and various catalysts (organocatalysts, enzymes) can help in the rational design of new catalysts with improved activity and selectivity. mdpi.com

Property Prediction: Calculating properties such as lipophilicity (clogP), which is significantly influenced by the adamantyl group, can guide the design of derivatives with desired pharmacological or material properties. nih.gov

Expanding the Scope of Complex Molecular Architectures Incorporating the Adamantane-Bromoacetate Moiety

The ultimate goal of developing synthetic methodologies for this compound is to use it as a building block for constructing larger, more complex molecules with novel functions. rsc.orgrsc.orgsemanticscholar.org The adamantyl group's unique combination of steric bulk and high lipophilicity makes it an attractive moiety for incorporation into a wide range of molecular architectures. nih.govnih.gov

Future directions include:

Medicinal Chemistry: Using the adamantane-bromoacetate as a scaffold to synthesize new drug candidates. The adamantyl group can serve as a "lipophilic bullet" to improve a drug's pharmacokinetic profile or to anchor it within a biological target like an enzyme active site or a cell membrane. nih.govnih.gov

Supramolecular Chemistry: Incorporating the adamantyl moiety into host-guest systems. Adamantane is a classic guest for cyclodextrin (B1172386) hosts, and this interaction can be used to build self-assembling systems, drug delivery vehicles, and responsive materials. nih.govnih.gov

Polymer and Materials Science: Attaching the adamantane-bromoacetate unit to polymer backbones can modify the physical properties of the material, such as its thermal stability or solubility. The adamantane group can act as a bulky side chain, influencing polymer packing and morphology. nih.gov The reactive bromoacetate (B1195939) handle provides a convenient point for such attachments.

By exploring these future research avenues, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in medicine, materials, and catalysis.

Q & A

Q. What are the common synthetic routes for methyl 2-(adamantan-1-yl)-2-bromoacetate?

The compound is typically synthesized via bromination of adamantane-containing ketones. For example, 1-adamantyl methyl ketone can be reacted with N-bromosuccinimide (NBS) in methanol under reflux to yield brominated intermediates. Subsequent esterification with carboxylic acids (e.g., bromoacetic acid derivatives) in dimethylformamide (DMF) using potassium carbonate as a base facilitates the formation of the ester moiety. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from solvents like ethanol or acetone .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- FTIR : To confirm functional groups (e.g., C=O stretch at ~1709 cm⁻¹, C-Br at ~733 cm⁻¹).

- NMR spectroscopy : ¹H and ¹³C NMR for structural elucidation (e.g., adamantane-CH protons at δ 1.72–2.09 ppm, ester carbonyl at ~205 ppm).

- Single-crystal X-ray diffraction : For definitive 3D structural validation, particularly to resolve steric effects from the adamantane group .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Avoid light exposure due to potential bromine-related instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Variables to optimize:

- Solvent polarity : DMF enhances nucleophilic substitution efficiency.

- Catalyst/base : Potassium carbonate improves deprotonation of carboxylic acids.

- Temperature : Room temperature minimizes side reactions (e.g., elimination).

- Molar ratios : A slight excess of bromomethyl ketone (1.2:1) ensures complete esterification. Post-reaction quenching in ice-water enhances precipitation purity .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:

- Cross-validation : Repeating NMR under standardized conditions (e.g., 500 MHz, CDCl₃).

- DFT calculations : To correlate experimental crystallographic data with theoretical electronic structures.

- Dynamic effects analysis : Assess if conformational flexibility (e.g., adamantane rotation) influences spectroscopic results .

Q. What role does this compound play in drug design and medicinal chemistry?

Adamantane derivatives are explored for:

Q. What challenges exist in crystallizing this compound?

Challenges include:

Q. How can batch-to-batch variability in purity be troubleshooted?

Strategies:

Q. How can side reactions (e.g., elimination or over-bromination) be controlled during synthesis?

Mitigation involves:

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Q. What protocols are recommended to assess the photostability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.